molecular formula C18H24ClNO B3060962 Orphenandrine CAS No. 17630-53-4

Orphenandrine

Cat. No.: B3060962
CAS No.: 17630-53-4
M. Wt: 305.8 g/mol
InChI Key: JYZPVFDNYWNWHP-UHFFFAOYSA-N
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Scientific Research Applications

Orphenadrine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Orphenadrine primarily targets and inhibits histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the transmission of signals in the nervous system. Histamine H1 receptors are involved in inflammatory responses and smooth muscle contraction, while NMDA receptors are involved in synaptic plasticity and memory function .

Mode of Action

Orphenadrine interacts with its targets by binding to and inhibiting both histamine H1 receptors and NMDA receptors . This inhibition changes the way the body senses muscle pain , and it is thought to depress the central nervous system, leading to inhibition of nerve impulses from the brain and spinal cord to the skeletal muscle .

Biochemical Pathways

It is known that the drug’s action on histamine h1 and nmda receptors can influence several downstream effects, including the modulation of neurotransmitter release, ion channel conductivity, and intracellular signaling .

Pharmacokinetics

Orphenadrine is readily absorbed following oral administration, with a bioavailability of 90% . It is extensively bound to plasma proteins (95%) and is metabolized in the liver through hepatic demethylation . The elimination half-life of orphenadrine is between 13 and 20 hours, and it is excreted via renal and biliary routes .

Result of Action

The molecular and cellular effects of orphenadrine’s action include the relief of discomfort associated with acute painful musculoskeletal conditions . It is used to treat muscle pain and to help with motor control in Parkinson’s disease . Orphenadrine restores the physiological equilibrium and has a favorable effect on the rigidity and tremor of Parkinson’s disease and Parkinsonian syndromes .

Safety and Hazards

Orphenadrine may cause serious side effects. Stop using orphenadrine and call your doctor at once if you have: a light-headed feeling, like you might pass out; painful or difficult urination; little or no urination; confusion, anxiety, agitation, tremors, hallucinations; or pounding heartbeats or fluttering in your chest . Common side effects of orphenadrine may include: dizziness, drowsiness, weakness; nausea, vomiting; dry mouth; or constipation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Orphenadrine can be synthesized through several chemical routes. One common method involves the reaction of 2-methylbenzhydrol with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of orphenadrine .

Industrial Production Methods: Industrial production of orphenadrine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Orphenadrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Orphenadrine is unique due to its combination of anticholinergic, antihistaminic, and NMDA receptor inhibitory activities. This multifaceted mechanism of action makes it effective in treating a variety of conditions, particularly those involving muscle pain and neurological disorders .

Properties

IUPAC Name

dimethyl-[2-[(3-methylphenyl)-phenylmethoxy]ethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-15-8-7-11-17(14-15)18(20-13-12-19(2)3)16-9-5-4-6-10-16;/h4-11,14,18H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZPVFDNYWNWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCC[NH+](C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17630-53-4
Record name Orphenandrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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